Methyl 2-(4-carbamimidoylphenyl)acetate
Description
Methyl 2-(4-carbamimidoylphenyl)acetate is an organic compound featuring a phenylacetic acid backbone esterified with a methyl group and substituted at the para position with a carbamimidoyl (amidine) functional group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the amidine group and moderate lipophilicity from the ester moiety. The amidine group is critical for biological interactions, particularly in targeting proteases or receptors in medicinal chemistry contexts.
Properties
CAS No. |
15676-14-9 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21448 |
Synonyms |
Benzeneacetic acid, 4-(aMinoiMinoMethyl)-, Methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
- 2-(2-(Aminomethyl)phenyl)acetic acid (CAS 17841-69-9): Similarity Score: 0.93 Key Differences: Substitution at the ortho position with an aminomethyl group instead of a para-carbamimidoyl moiety. The absence of an ester (carboxylic acid form) reduces lipophilicity compared to the methyl ester. Implications: Likely higher aqueous solubility but reduced membrane permeability in biological systems.
- Ethyl 2-(4-(Aminomethyl)phenyl)acetate hydrochloride (CAS 705240-99-9): Similarity Score: 0.84 Key Differences: Ethyl ester with a para-aminomethyl group and hydrochloride counterion. The hydrochloride salt enhances solubility in polar solvents, while the ethyl ester may prolong metabolic stability compared to methyl esters.
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS 1192350-47-2) :
Data Table: Key Attributes of this compound and Analogues
Research Findings and Implications
- Functional Group Impact : The para-carbamimidoyl group is pivotal for target binding in enzymatic inhibition, while esterification (methyl vs. ethyl) modulates pharmacokinetics. Methyl esters generally hydrolyze faster than ethyl esters in vivo, affecting drug duration .
- Solubility vs. Bioavailability : Hydrochloride salts (e.g., CAS 705240-99-9) improve solubility but may require formulation adjustments to balance ionic strength and stability .
- Synthetic Optimization : Substituting methyl for ethyl in ester synthesis could reduce reaction times and costs, though purity metrics for such analogues remain understudied .
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